(1R,5S)-3-Oxabicyclo[3.3.1]nonan-7-amine;hydrochloride
Description
(1R,5S)-3-Oxabicyclo[3.3.1]nonan-7-amine hydrochloride is a bicyclic organic compound featuring a fused [3.3.1] nonane ring system. The structure includes:
- 3-Oxabridge: An oxygen atom at position 3, contributing to rigidity and influencing electronic properties.
- Amine group: A primary amine at position 7, protonated as a hydrochloride salt to enhance solubility and stability.
- Stereochemistry: The (1R,5S) configuration ensures specific spatial orientation, critical for biological interactions.
This compound is primarily used as a synthetic intermediate in pharmaceuticals, particularly for designing neuroactive or antiemetic agents . Its high purity (>97%) and stereochemical precision make it valuable for enantioselective synthesis .
Properties
IUPAC Name |
(1R,5S)-3-oxabicyclo[3.3.1]nonan-7-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-8-2-6-1-7(3-8)5-10-4-6;/h6-8H,1-5,9H2;1H/t6-,7+,8?; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPVMSJOQUSRNN-PAFGHYSMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1COC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CC(C[C@H]1COC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-Oxabicyclo[3.3.1]nonan-7-amine;hydrochloride typically involves the formation of the oxabicyclo ring system followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxabicyclo ring. The amine group can then be introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This could include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-3-Oxabicyclo[3.3.1]nonan-7-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various electrophiles can be used in substitution reactions, often under mild conditions to preserve the integrity of the oxabicyclo ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(1R,5S)-3-Oxabicyclo[3.3.1]nonan-7-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and receptor binding.
Industry: It may be used in the production of materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (1R,5S)-3-Oxabicyclo[3.3.1]nonan-7-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Bicyclic Systems
The table below compares key bicyclic amines with heteroatoms and their properties:
Key Differences and Implications
a) Ring Size and Bridging Heteroatoms
- 3-Oxabicyclo[3.3.1]nonane (Target Compound): The larger [3.3.1] ring accommodates an oxygen bridge, enhancing rigidity compared to smaller bicyclic systems like [3.2.1] or [3.1.0]. This rigidity may improve receptor-binding specificity .
- 9-Azabicyclo[3.3.1]nonane (Granisetron): Replacing oxygen with nitrogen at position 9 increases basicity, critical for 5-HT₃ receptor antagonism .
b) Substituent Effects
- Amine vs. Carboxamide : The primary amine in the target compound offers nucleophilic reactivity for further derivatization, while carboxamide groups (e.g., in Granisetron) enhance hydrogen-bonding capacity for receptor interactions .
- Halogenation : Fluorination in exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride improves metabolic stability and bioavailability .
c) Stereochemical Considerations
- The (1R,5S) configuration in the target compound contrasts with the (1R,3r,5S) stereochemistry in Granisetron. These differences dictate binding affinity to biological targets, as seen in the 1000-fold higher potency of (1R,5S) isomers in serotonin receptor modulation .
Biological Activity
(1R,5S)-3-Oxabicyclo[3.3.1]nonan-7-amine;hydrochloride is a bicyclic amine compound characterized by its unique oxabicyclo ring system. This compound has garnered attention for its potential biological activities, including interactions with various molecular targets, making it a subject of interest in both medicinal and synthetic chemistry.
- IUPAC Name : (1R,5S)-3-Oxabicyclo[3.3.1]nonan-7-amine;hydrochloride
- CAS Number : 2470279-49-1
- Molecular Weight : 177.7 g/mol
Synthesis
The synthesis of (1R,5S)-3-Oxabicyclo[3.3.1]nonan-7-amine;hydrochloride typically involves:
- Formation of the oxabicyclo ring system.
- Introduction of the amine group through reductive amination or other suitable methods under acidic or basic conditions .
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes, leading to alterations in their activity. The exact mechanisms can vary based on the target and application context but generally involve:
- Binding to receptor sites, influencing signaling pathways.
- Modulation of enzyme activities related to metabolic processes.
Antifungal Properties
Recent studies have indicated that compounds similar to (1R,5S)-3-Oxabicyclo[3.3.1]nonan-7-amine;hydrochloride exhibit antifungal activity. For instance, certain bicyclic compounds have been shown to inhibit fungal growth by disrupting ergosterol biosynthesis in fungi like Aspergillus flavus .
Case Studies
-
Antifungal Activity :
- A study evaluated the antifungal effects of various bicyclic compounds against Fusarium verticillioides, demonstrating significant reductions in ergosterol content when treated with these compounds .
- Another investigation highlighted the potential of bicyclic amines in combination therapies with polyene antibiotics, enhancing overall antifungal efficacy .
-
Enzyme Inhibition :
- Bicyclic amines have been explored for their ability to inhibit aminopeptidases, which play crucial roles in protein metabolism and cellular signaling pathways . This inhibition may lead to therapeutic applications in treating diseases associated with dysregulated peptide metabolism.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
